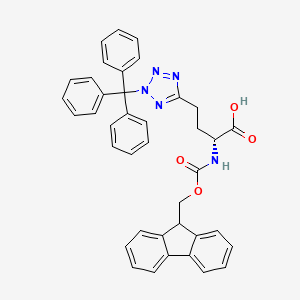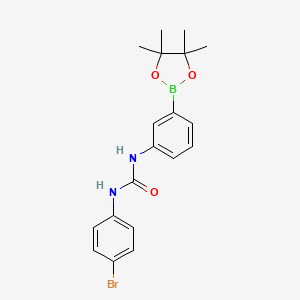
(Z)-4-amino-4-oxobut-2-enoic acid;furan-2,5-dione;2-methylprop-1-ene;pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(Z)-4-amino-4-oxobut-2-enoic acid;furan-2,5-dione;2-methylprop-1-ene;pyrrole-2,5-dione” is a complex organic molecule that consists of multiple functional groups, including amino acids, furan, and pyrrole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each functional group may require specific conditions for its formation. For example:
(Z)-4-amino-4-oxobut-2-enoic acid: This can be synthesized through the reaction of an appropriate precursor with ammonia under controlled conditions.
Furan-2,5-dione: This can be prepared by the oxidation of furan derivatives.
2-methylprop-1-ene: This is commonly produced through the dehydration of isobutanol.
Pyrrole-2,5-dione: This can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized to form corresponding diones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the carbonyl groups may produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its amino acid component can be incorporated into peptides and proteins for functional studies.
Medicine
The compound may have potential therapeutic applications due to its bioactive functional groups. It can be investigated for its effects on various biological targets and pathways.
Industry
In the industrial sector, the compound can be used in the production of polymers, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. For example, the amino acid component may interact with enzymes, while the furan and pyrrole rings may bind to receptors or other proteins. The pathways involved can include signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-4-amino-4-oxobut-2-enoic acid derivatives: These compounds share the amino acid structure and may have similar biological activities.
Furan derivatives: Compounds with furan rings are known for their aromatic properties and reactivity.
Pyrrole derivatives: These compounds are important in medicinal chemistry due to their bioactivity.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a platform for the development of new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C16H18N2O8 |
|---|---|
Peso molecular |
366.32 g/mol |
Nombre IUPAC |
(Z)-4-amino-4-oxobut-2-enoic acid;furan-2,5-dione;2-methylprop-1-ene;pyrrole-2,5-dione |
InChI |
InChI=1S/C4H5NO3.C4H3NO2.C4H2O3.C4H8/c5-3(6)1-2-4(7)8;6-3-1-2-4(7)5-3;5-3-1-2-4(6)7-3;1-4(2)3/h1-2H,(H2,5,6)(H,7,8);1-2H,(H,5,6,7);1-2H;1H2,2-3H3/b2-1-;;; |
Clave InChI |
WTIFEJCTMACABL-GRHBHMESSA-N |
SMILES isomérico |
CC(=C)C.C1=CC(=O)NC1=O.C1=CC(=O)OC1=O.C(=C\C(=O)O)\C(=O)N |
SMILES canónico |
CC(=C)C.C1=CC(=O)NC1=O.C1=CC(=O)OC1=O.C(=CC(=O)O)C(=O)N |
Números CAS relacionados |
89360-06-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


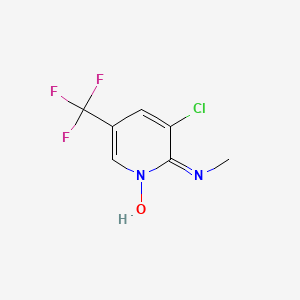
![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate](/img/structure/B12340401.png)
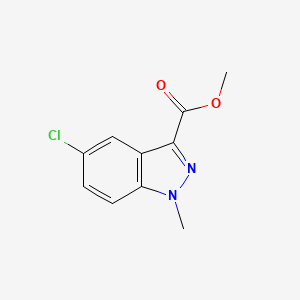
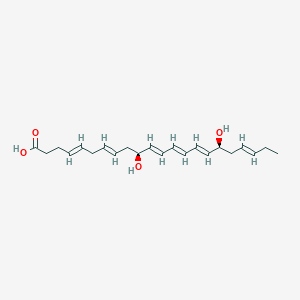

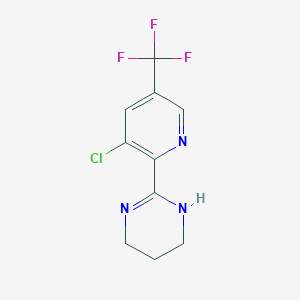


![3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12340459.png)


